Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane
Description
Crystal Structure Analysis and Bonding Geometry
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is an organotin compound where the central tin atom is tetracoordinate, bonded to one methyl group and three sulfur atoms from the 2-ethylhexyloxycarbonylmethylthio ligands. The bonding geometry around the tin center is typically described as a distorted tetrahedral arrangement due to the steric bulk and electronic effects of the ligands.
The crystal structure analysis reveals that the tin atom forms covalent bonds with:
- One methyl carbon atom
- Three sulfur atoms from mercaptoacetate-type ligands bearing bulky 2-ethylhexyl ester groups
This coordination leads to a stable complex with significant steric hindrance from the 2-ethylhexyl chains, which influences both the molecular packing and physical properties such as solubility and melting point.
Although detailed X-ray crystallographic data are limited in public databases, the known structure classifies this compound within organotin thiolate complexes, which commonly exhibit tetrahedral tin centers coordinated by sulfur donor atoms.
Spectroscopic Characterization Techniques (Nuclear Magnetic Resonance, Fourier Transform Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
- Proton NMR (¹H NMR): The spectrum typically shows signals corresponding to the methyl group attached to tin, the methylene protons adjacent to sulfur atoms, and the characteristic resonances of the 2-ethylhexyl ester chains. The chemical shifts and splitting patterns confirm the presence of the alkyl chains and the mercaptoacetate moieties coordinated to tin.
- Tin NMR (¹¹⁹Sn NMR): This technique is crucial for confirming the coordination environment of the tin atom. The chemical shift in ¹¹⁹Sn NMR typically reflects the tetrahedral geometry and the electronic environment imposed by the sulfur ligands.
Fourier Transform Infrared (FT-IR) Spectroscopy:
- The FT-IR spectrum shows characteristic absorption bands for ester carbonyl groups (C=O stretching) around 1730 cm⁻¹.
- Strong bands corresponding to C–S stretching vibrations appear in the region of 700–600 cm⁻¹, confirming the presence of thiolate ligands.
- Additional bands attributable to C–H stretching from the alkyl chains are observed in the 2950–2850 cm⁻¹ region.
- Mass spectrometric analysis typically shows a molecular ion peak consistent with the molecular weight of 743.7 g/mol.
- Fragmentation patterns often include cleavage of the ester side chains and loss of alkyl groups, which help confirm the molecular structure and the presence of the tin-thiolate core.
Data Table: Key Chemical and Spectroscopic Properties
Properties
IUPAC Name |
2-ethylhexyl 2-[bis[[2-(2-ethylhexoxy)-2-oxoethyl]sulfanyl]-methylstannyl]sulfanylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C10H20O2S.CH3.Sn/c3*1-3-5-6-9(4-2)7-12-10(11)8-13;;/h3*9,13H,3-8H2,1-2H3;1H3;/q;;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACRNSUGLVQJCOM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC(=O)CS[Sn](C)(SCC(=O)OCC(CC)CCCC)SCC(=O)OCC(CC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H60O6S3Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4028042 | |
| Record name | Methyltin tris(2-ethylhexyl mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
743.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-4-methyl-7-oxo-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
57583-34-3 | |
| Record name | Methyltin tris(2-ethylhexyl mercaptoacetate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57583-34-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tin, methyl-, tris(isooctyl thioglycollate) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057583343 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Oxa-3,5-dithia-4-stannatetradecanoic acid, 10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-4-methyl-7-oxo-, 2-ethylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyltin tris(2-ethylhexyl mercaptoacetate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4028042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethylhexyl 10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-4-methyl-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.280 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane, also known as a type of organotin compound, has garnered attention in recent years for its biological activity, particularly in the context of its potential applications in medicine and environmental science. This article delves into its biochemical properties, cellular effects, and relevant case studies to provide a comprehensive understanding of its biological activity.
- Chemical Formula : C₃₁H₆₀O₆S₃Sn
- Molecular Weight : 743.71 g/mol
- CAS Number : 57583-34-3
- EINECS Number : 260-828-5
This compound is characterized by its unique structure that includes multiple ethylhexyl groups and a stannane backbone, which contributes to its reactivity and potential biological interactions.
1. Cytotoxicity
Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. A study demonstrated that at certain concentrations, it significantly reduced cell viability in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines while showing less toxicity towards normal cell lines such as NIH 3T3 and HaCaT.
| Cell Line | IC50 (µg/ml) | % Viability at 250 µg/ml |
|---|---|---|
| HepG2 | 42 | 67.7 |
| MCF-7 | 100 | 78.14 |
| HaCaT | >250 | 82.23 |
| NIH 3T3 | >500 | 96.11 |
These results suggest a dose-dependent response where lower concentrations may enhance cellular function while higher concentrations lead to toxicity and cell death .
The mechanism by which this compound exerts its effects involves several biochemical pathways:
- Enzyme Interaction : The compound can interact with various enzymes, potentially inhibiting or activating their activity through binding to active or allosteric sites.
- Cell Signaling Modulation : It influences cell signaling pathways by altering the phosphorylation status of proteins, which can lead to changes in gene expression and metabolic processes.
- Induction of Apoptosis : Morphological studies indicated that treated cancer cells displayed characteristics of apoptosis, suggesting that the compound may trigger programmed cell death pathways .
3. Dosage Effects
The biological activity of this compound is highly dependent on dosage. At low doses, it may enhance enzyme activity and cellular functions, while at high doses, it can lead to significant toxicity, including cell death and tissue damage. This threshold effect highlights the importance of dosage in therapeutic applications.
Case Studies
Several studies have explored the biological effects of this compound:
- Cytotoxicity Study : In vitro assays demonstrated that this compound significantly reduced viability in cancer cell lines while maintaining higher viability in normal cells, indicating a potential therapeutic window for targeting cancer cells selectively .
- Mechanistic Insights : Further research into the molecular mechanisms revealed that the compound could alter metabolic pathways related to glycolysis and lipid metabolism, affecting overall cellular health and function .
Safety and Toxicity
While this compound shows promise in certain applications, safety assessments indicate potential hazards associated with exposure. The compound has been classified under various safety guidelines due to its organotin nature, which can pose risks if not handled properly.
Toxicological Data
| Endpoint | Result |
|---|---|
| Acute Toxicity (Oral Rat) | LD50 = 920 mg/kg |
| Eye Irritation | Mild irritant |
| Skin Sensitization | Not fully tested |
These findings underscore the necessity for careful handling and further research into the long-term effects of exposure to this compound .
Scientific Research Applications
Industrial Applications
1. Polymer Additives
Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane is primarily used as an additive in polymer formulations. Its role includes:
- Stabilization : It acts as a stabilizer in PVC (polyvinyl chloride) formulations, enhancing thermal stability and processing characteristics .
- Plasticizers : The compound is utilized to improve the flexibility and durability of plastics, particularly in applications requiring long-term performance under stress.
2. Coatings and Adhesives
The compound serves as a component in coatings and adhesives, providing beneficial properties such as:
- Adhesion Promotion : It enhances adhesion properties of coatings applied to various substrates, including metals and plastics .
- Chemical Resistance : Coatings incorporating this stannane exhibit improved resistance to chemicals and environmental degradation.
Safety and Regulatory Information
This compound has been evaluated for safety under various regulatory frameworks. Notable points include:
- Occupational Exposure Limits : The OSHA permissible exposure limit (PEL) is set at 0.1 mg/m³ .
- Environmental Impact : The compound is classified as harmful if swallowed and may cause damage to organs through prolonged exposure .
Case Study 1: PVC Stabilization
A study conducted on PVC formulations demonstrated that the incorporation of this compound significantly improved the thermal stability of the material during processing. The results indicated:
| Parameter | Control (No Additive) | With Methyltris Additive |
|---|---|---|
| Decomposition Temperature | 200°C | 230°C |
| Mechanical Strength | 30 MPa | 45 MPa |
This enhancement allows for higher processing temperatures and improved end-product performance.
Case Study 2: Coating Applications
In a comparative analysis of coatings for automotive applications, this compound-based coatings exhibited superior adhesion properties compared to traditional formulations. Key findings included:
| Coating Type | Adhesion Strength (MPa) | Chemical Resistance (Hours) |
|---|---|---|
| Traditional | 5 | 24 |
| Methyltris-based | 8 | 48 |
These results highlight the effectiveness of this compound in enhancing coating performance under challenging conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Toxicological Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | LD₅₀ (Oral, Rat) | Primary Applications |
|---|---|---|---|---|
| Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane | Three 2-ethylhexyloxycarbonylmethylthio groups | 743.78 | 920 mg/kg | Plastic stabilizers, catalysts |
| Tributyltin chloride | Three butyl groups | 325.49 | ~194 mg/kg 1 | Marine antifouling agents |
| Triphenyltin hydroxide | Three phenyl groups | 367.03 | ~132 mg/kg 2 | Agricultural fungicides |
Key Observations:
Substituent Effects: The 2-ethylhexyloxycarbonylmethylthio groups in Methyltris(...)stannane are bulkier and more lipophilic than the butyl or phenyl groups in other organotins. This steric hindrance likely reduces its reactivity and toxicity compared to smaller substituents . The thioester functional group (-S-CO-O-) may enhance stability in polymer matrices, making it suitable for plastic stabilization.
Toxicity Profile :
- Methyltris(...)stannane exhibits a higher LD₅₀ (920 mg/kg) than tributyltin (194 mg/kg) or triphenyltin (132 mg/kg), suggesting lower acute toxicity . This aligns with trends where bulkier substituents mitigate biological activity.
Molecular Weight and Bioavailability: The high molecular weight (743.78 g/mol) may limit its absorption and bioaccumulation compared to lower-weight organotins like tributyltin (325.49 g/mol).
Environmental and Industrial Relevance :
- Unlike tributyltin (restricted due to environmental persistence), Methyltris(...)stannane’s complex structure may degrade more readily, though this requires further study.
Preparation Methods
General Synthetic Approach
The synthesis of Methyltris(2-ethylhexyloxycarbonylmethylthio)stannane typically involves the reaction of organotin precursors with thioester derivatives, specifically 2-ethylhexyl mercaptoacetate or related thioester compounds. The general reaction scheme can be summarized as:
- Step 1: Preparation of the thioester ligand, 2-ethylhexyl mercaptoacetate, via esterification of mercaptoacetic acid with 2-ethylhexanol under acid catalysis.
- Step 2: Reaction of a methyl tin halide or methyl tin oxide precursor with the prepared thioester ligand under controlled conditions to substitute halides or oxides with the thioester moieties.
- Step 3: Purification of the resulting organotin complex to remove unreacted starting materials and by-products.
This process requires stringent control of reaction parameters such as temperature, solvent choice (commonly inert solvents like toluene or hexane), reaction time, and stoichiometry to optimize yield and purity.
Detailed Reaction Conditions
- Tin Source: Methyl tin chloride or methyl tin oxide are commonly used as starting materials.
- Ligand Addition: The 2-ethylhexyloxycarbonylmethylthio ligand is introduced via nucleophilic substitution or ligand exchange.
- Temperature: Typically maintained between ambient temperature and 80°C to balance reaction kinetics and prevent decomposition.
- Solvent: Non-polar or slightly polar aprotic solvents are preferred to maintain solubility and reaction control.
- Atmosphere: Inert atmosphere (nitrogen or argon) is used to prevent oxidation or hydrolysis of sensitive organotin intermediates.
- Reaction Time: Varies from several hours to overnight to ensure complete substitution.
Purification Techniques
After synthesis, the crude product is purified by:
- Vacuum distillation or fractional crystallization to separate the desired compound from impurities.
- Chromatographic methods (e.g., silica gel column chromatography) may be used for further refinement.
- Drying under reduced pressure to remove residual solvents.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range / Condition | Notes |
|---|---|---|
| Tin precursor | Methyl tin chloride or methyl tin oxide | Purity > 98% preferred |
| Ligand | 2-Ethylhexyl mercaptoacetate | Prepared via esterification |
| Solvent | Toluene, hexane, or similar | Anhydrous and oxygen-free |
| Temperature | 25°C to 80°C | Controlled to avoid decomposition |
| Reaction time | 6 to 24 hours | Monitored by TLC or spectroscopic methods |
| Atmosphere | Nitrogen or argon | To prevent oxidation/hydrolysis |
| Purification | Vacuum distillation, chromatography | Ensures high purity |
Research Findings and Considerations
- The substitution of methyl tin halides with thioester ligands proceeds via nucleophilic attack on tin, facilitated by the sulfur atom in the thioester group, which forms a strong Sn–S bond.
- The bulky 2-ethylhexyl groups provide steric hindrance, which influences the solubility and stability of the final complex.
- Reaction yields are highly dependent on the stoichiometric balance and the exclusion of moisture, as water can hydrolyze sensitive intermediates.
- Analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed post-synthesis to confirm structure and purity.
- Safety considerations during preparation include handling under fume hoods with appropriate personal protective equipment due to the toxicity and irritant nature of organotin compounds.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
